9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione
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Description
The compound "9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione" belongs to a class of heterocyclic compounds that have garnered interest due to their potential in various scientific and industrial applications. These compounds exhibit a complex molecular structure that involves multiple rings, including pyridine, thiophene, triazole, and pyrimidine moieties, contributing to their unique chemical and physical properties.
Synthesis Analysis
Synthesis of related compounds often involves the condensation of active methylene nitriles with azido-substituted thiophenes or isothiocyanates, followed by cyclization and further functionalization processes. For example, the synthesis of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines was achieved through reactions involving 3-azido-2-substituted thiophenes (Westerlund, 1980).
Molecular Structure Analysis
The structural analysis of such compounds typically involves NMR, IR spectroscopy, and X-ray crystallography to confirm the arrangement of atoms within the molecule. The incorporation of various functional groups contributes to the stability and reactivity of the molecular framework, influencing its chemical behavior and interaction with other molecules.
Chemical Reactions and Properties
Heterocyclic compounds of this class participate in a variety of chemical reactions, including nucleophilic substitution, cyclocondensation, and rearrangement reactions. These reactions are pivotal for introducing new functional groups or modifying the existing structure to enhance the compound's chemical properties (Davoodnia et al., 2008).
Future Directions
Thienopyrimidines, including “9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione”, hold promise for future research due to their diverse biological activities and their structural similarity to purines . Future research could focus on exploring the therapeutic potential of these compounds, particularly in the field of oncology .
Mechanism of Action
Target of Action
The primary target of this compound is the mammalian target of rapamycin (mTOR) . mTOR is a crucial component in cell growth, proliferation, and survival, and it has been validated as an effective target for cancer therapy .
Mode of Action
This compound, along with its derivatives, exhibits good mTOR kinase inhibitory activity and selectivity over PI3Kα . By inhibiting mTOR, the compound can exert antitumor activity by inhibiting both mTORC1 and mTORC2 .
Biochemical Pathways
The inhibition of mTOR affects several biochemical pathways. One of the key pathways is the AKT/P70S6 kinase pathway . The compound can suppress the phosphorylation of AKT and P70S6 kinase, which are crucial components of the mTOR pathway .
Result of Action
The compound can induce cell cycle arrest of cancer cells at the G0/G1 phase . It can also suppress the migration and invasion of these cancer cells . Additionally, it can regulate autophagy-related proteins to induce autophagy .
properties
IUPAC Name |
13-methyl-7-methylsulfanyl-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5S3/c1-16-4-3-6-7(5-16)20-10-8(6)9-14-15-11(18)17(9)12(13-10)19-2/h3-5H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOALRXGKKDYRGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C4=NNC(=S)N4C(=N3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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